molecular formula C10H10Cl2N2O B1526832 3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one CAS No. 1249892-22-5

3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one

Cat. No. B1526832
M. Wt: 245.1 g/mol
InChI Key: OQBONGSOEASGRL-UHFFFAOYSA-N
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Description

“3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one” is a chemical compound with a wide range of potential applications in various fields of research and industry. It has a CAS Number of 1249892-22-5 . The IUPAC name for this compound is 3-amino-1-(2,4-dichlorophenyl)-2-pyrrolidinone .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including “3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one”, can be achieved through ring construction from different cyclic or acyclic precursors . The synthetic strategies used can be broadly categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of “3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one” can be represented by the InChI code: 1S/C10H10Cl2N2O/c11-6-1-2-9(7(12)5-6)14-4-3-8(13)10(14)15/h1-2,5,8H,3-4,13H2 .


Physical And Chemical Properties Analysis

The physical form of “3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one” is a powder . It has a molecular weight of 245.11 .

Scientific Research Applications

Synthesis of Biologically Active Scaffolds

Research on pyrrolidine derivatives, such as the synthesis and characterization of new pyrrolidine scaffolds, highlights their potential in creating biologically active compounds. For example, the synthesis of pyrrolo[2,3-b]pyridine derivatives has been demonstrated, showing excellent yields and providing a basis for further exploration in medicinal chemistry (Sroor, 2019).

Development of Coordination Complexes

Studies involving pyrrolidine derivatives in the synthesis of coordination complexes, such as Co(III) complexes, reveal their utility in developing materials with potential applications in catalysis and material science. These complexes have been characterized by various spectroscopic techniques, indicating the versatility of pyrrolidine derivatives as ligands (Amirnasr et al., 2001).

Organic Synthesis Methodologies

The application of pyrrolidine derivatives in organic synthesis is well-documented, showing their role in the synthesis of complex organic molecules. This includes the development of methodologies for the cyclocondensation of aminonitriles and enones, leading to the efficient creation of pyrrolidines and pyrroles, which are important in synthesizing natural products and pharmaceuticals (Bergner et al., 2009).

Functional Materials and Catalysis

Research into the synthesis and application of pyrrolidine derivatives extends into materials science, where these compounds serve as precursors for the development of electrically conducting polymers and catalysts. Their role in the synthesis of polypyrroles, which form highly stable, flexible films, demonstrates the intersection of organic chemistry with materials science and engineering (Anderson & Liu, 2000).

Safety And Hazards

The safety information for “3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O/c11-6-1-2-9(7(12)5-6)14-4-3-8(13)10(14)15/h1-2,5,8H,3-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBONGSOEASGRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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